molecular formula C6H15Cl2N B570031 2-Chloro-N,N-diethylethylamine-d10 Hydrochloride CAS No. 1092978-87-4

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride

Cat. No. B570031
CAS RN: 1092978-87-4
M. Wt: 182.154
InChI Key: RAGSWDIQBBZLLL-MFMGRUKYSA-N
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Description

2-Chloro-N,N-diethylethylamine-d10 Hydrochloride is a chemical compound used as an intermediate and starting reagent for organic synthesis . It is also used as an alkylating reagent for the synthesis of various derivatives .


Synthesis Analysis

This compound can be used as an alkylating reagent for the synthesis of substituted oxindole derivatives to be used as growth hormone secretagogs . It can also be used for the derivatization of chitosan to incorporate aminofunctionality onto it at the C-6 position .


Molecular Structure Analysis

The linear formula of this compound is (C2H5)2NCH2CH2Cl · HCl . It has a molecular weight of 172.10 .


Chemical Reactions Analysis

As an intermediate and starting reagent for organic synthesis, this compound plays a crucial role in the syntheses of various pharmaceuticals . It acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Physical And Chemical Properties Analysis

This compound appears as crystals . It has a melting point of 208-210 °C (lit.) .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

N-(2-chloroethyl)-1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGSWDIQBBZLLL-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCl)C([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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